molecular formula C11H15N3 B6205298 [2-(1H-indazol-1-yl)ethyl]dimethylamine CAS No. 23301-30-6

[2-(1H-indazol-1-yl)ethyl]dimethylamine

Cat. No.: B6205298
CAS No.: 23301-30-6
M. Wt: 189.3
InChI Key:
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Description

[2-(1H-indazol-1-yl)ethyl]dimethylamine: is a heterocyclic compound that features an indazole ring attached to an ethyl chain, which is further connected to a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available indazole and ethyl bromide.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the indazole ring.

    Reduction: Reduction reactions can target the double bonds within the indazole ring.

    Substitution: The ethyl chain and dimethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of partially or fully reduced indazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Anticancer Research: Derivatives of indazole have shown potential anticancer activity.

    Antimicrobial Agents: The compound can be modified to enhance its antimicrobial properties.

Industry:

    Pharmaceuticals: Used in the development of new drugs.

Mechanism of Action

The mechanism by which [2-(1H-indazol-1-yl)ethyl]dimethylamine exerts its effects involves interactions with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways: The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • [2-(1H-indazol-1-yl)ethyl]amine
  • [2-(1H-indazol-1-yl)ethyl]methylamine
  • [2-(1H-indazol-1-yl)ethyl]trimethylamine

Uniqueness:

  • Structural Differences: The presence of the dimethylamine group distinguishes it from other similar compounds.
  • Biological Activity: The specific arrangement of functional groups can lead to unique biological activities and applications.

Properties

CAS No.

23301-30-6

Molecular Formula

C11H15N3

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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